molecular formula C19H26ClFN2O B063911 N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride CAS No. 171261-19-1

N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride

カタログ番号 B063911
CAS番号: 171261-19-1
分子量: 352.9 g/mol
InChIキー: HRRXLHGWILFOLX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride, also known as A-412997, is a novel compound that has been extensively studied for its potential therapeutic applications.

科学的研究の応用

N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride has been studied for its potential therapeutic applications in various fields, including pain management, addiction treatment, and neurological disorders. It has been shown to have high affinity and selectivity for the mu-opioid receptor, which is a key target for pain management and addiction treatment. N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride has also been shown to have potential neuroprotective effects and may have applications in the treatment of neurodegenerative diseases.

作用機序

N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride acts as a selective mu-opioid receptor agonist, which means it binds to and activates the mu-opioid receptor. This activation leads to a decrease in the transmission of pain signals and an increase in the release of dopamine, which is associated with reward and pleasure. N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride has been shown to have a high affinity and selectivity for the mu-opioid receptor, which makes it a promising candidate for pain management and addiction treatment.
Biochemical and Physiological Effects:
N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce withdrawal symptoms in animal models of opioid addiction. N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride has been shown to have a good safety profile and does not produce the side effects associated with traditional opioid drugs, such as respiratory depression and constipation.

実験室実験の利点と制限

N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride has several advantages for lab experiments, including its high affinity and selectivity for the mu-opioid receptor, its potent analgesic effects, and its good safety profile. However, there are also some limitations to using N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride in lab experiments, such as its limited solubility in aqueous solutions and its high cost.

将来の方向性

There are several potential future directions for research on N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride. One area of interest is the development of new analogs with improved pharmacological properties, such as increased solubility and potency. Another area of interest is the investigation of the neuroprotective effects of N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride and its potential applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride and its potential for pain management and addiction treatment.

合成法

The synthesis of N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride involves a multistep process that starts with the preparation of the key intermediate, 8-methyl-8-azabicyclo[3.2.1]oct-3-ene-2,5-dione. This intermediate is then reacted with N-butyl-4-fluorobenzamide to form the desired product. The final compound is obtained as a monohydrochloride salt.

特性

CAS番号

171261-19-1

製品名

N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride

分子式

C19H26ClFN2O

分子量

352.9 g/mol

IUPAC名

N-butyl-4-fluoro-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide;hydrochloride

InChI

InChI=1S/C19H25FN2O.ClH/c1-3-4-11-22(19(23)14-5-7-15(20)8-6-14)18-12-16-9-10-17(13-18)21(16)2;/h5-8,12,16-17H,3-4,9-11,13H2,1-2H3;1H

InChIキー

HRRXLHGWILFOLX-UHFFFAOYSA-N

SMILES

CCCCN(C1=CC2CCC(C1)N2C)C(=O)C3=CC=C(C=C3)F.Cl

正規SMILES

CCCCN(C1=CC2CCC(C1)N2C)C(=O)C3=CC=C(C=C3)F.Cl

同義語

N-butyl-4-fluoro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-en-3-yl)benzamid e hydrochloride

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。